2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
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Overview
Description
2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring, a pyridine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone typically involves the reaction of 2-aminopyridine with 2-methylbenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs, particularly in the treatment of bacterial infections and cancer.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
- This compound derivatives
- Other thiazolidinone compounds
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
36975-11-8 |
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Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)imino-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c1-11-6-2-3-7-12(11)17-15-18(14(19)10-20-15)13-8-4-5-9-16-13/h2-9H,10H2,1H3 |
InChI Key |
FQGKXGSAJBOGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=O)CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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